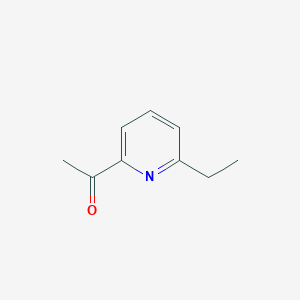
1-(6-Ethylpyridin-2-yl)ethan-1-one
描述
1-(6-Ethylpyridin-2-yl)ethan-1-one is a heterocyclic ketone featuring a pyridine ring substituted with an ethyl group at the 6-position and an acetyl group at the 2-position. Its IUPAC name reflects this structure, and synonyms include 2-acetyl-6-ethylpyridine.
属性
IUPAC Name |
1-(6-ethylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-8-5-4-6-9(10-8)7(2)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXVAZKFUDZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: 1-(6-Ethylpyridin-2-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 6-ethyl-2-pyridinecarboxaldehyde with an appropriate reagent to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
化学反应分析
Types of Reactions: 1-(6-Ethylpyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(6-Ethylpyridin-2-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel pharmaceuticals and organic materials.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-(6-Ethylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
相似化合物的比较
Structural and Physicochemical Properties
Key Observations:
- Electronic Effects: Pyridine’s 2-position substitution (vs. 3-position in 1-(pyridin-3-yl)ethan-1-one) alters electron density, affecting reactivity in nucleophilic additions or coordination chemistry.
生物活性
1-(6-Ethylpyridin-2-yl)ethan-1-one, also known as 6-Ethyl-2-pyridinyl ethanone, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉N
- Molecular Weight : 135.17 g/mol
- Appearance : Yellow liquid with a strong odor
- CAS Number : 102878-26-2
Synthetic Routes
This compound can be synthesized through various methods, including:
- Reaction of 6-ethyl-2-pyridinecarboxaldehyde with appropriate reagents under reflux conditions using solvents like ethanol or methanol.
- Industrial production often utilizes continuous flow reactors for improved safety and efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 5 - 10 μg/mL |
| Pseudomonas aeruginosa | Comparable to linezolid (MIC 2.5 μg/mL) |
The compound's mechanism of action involves inhibition of protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit nitric oxide production in stimulated cells, which is crucial for managing inflammatory responses in various conditions.
Potential Therapeutic Applications
Research has highlighted the potential of this compound in treating metabolic disorders. It acts as a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in the conversion of cortisone to cortisol—a process linked to metabolic syndrome and type 2 diabetes .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited low nanomolar inhibition against human and mouse 11β-HSD1, suggesting its potential in drug development for metabolic disorders .
- Cytotoxicity Assessment : Research on naphthalene derivatives indicated that compounds similar to this compound showed significant cytotoxic effects against gastric cancer cells, highlighting its potential as an anticancer agent.
- Phytotoxic Effects : Investigations into the agricultural implications revealed that related compounds could influence plant health negatively, suggesting a dual role in both therapeutic and phytotoxic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


